

ALX 40-4C Trifluoroacetate quality control and purity assessment.

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Compound of Interest

Compound Name: ALX 40-4C Trifluoroacetate

Cat. No.: B10799575

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ALX 40-4C Trifluoroacetate Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information for the quality control, purity assessment, and effective use of **ALX 40-4C Trifluoroacetate**.

Frequently Asked Questions (FAQs)

1. What is ALX 40-4C Trifluoroacetate?

ALX 40-4C Trifluoroacetate is a small peptide inhibitor of the chemokine receptor CXCR4.[1] [2] It functions by blocking the binding of the natural ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12), to the CXCR4 receptor.[3] This action inhibits the downstream signaling pathways regulated by this axis.[3] Additionally, **ALX 40-4C Trifluoroacetate** has been identified as an antagonist of the APJ receptor.[1][4][5]

2. What are the primary research applications of **ALX 40-4C Trifluoroacetate**?

The primary research application of **ALX 40-4C Trifluoroacetate** is as a tool to study the biological roles of the SDF-1/CXCR4 signaling axis. Due to its inhibitory action, it has been investigated for its potential to suppress the replication of X4 strains of HIV-1, as CXCR4 is a



co-receptor for viral entry into host cells.[1][2] Its role in cancer research is also significant, as the SDF-1/CXCR4 pathway is implicated in tumor metastasis.

3. What is the mechanism of action of ALX 40-4C Trifluoroacetate?

ALX 40-4C is a competitive antagonist of the CXCR4 receptor.[3] It interacts with the second extracellular loop of CXCR4, thereby preventing the binding of SDF-1.[2][6] This blockage of the ligand-receptor interaction abrogates the initiation of downstream intracellular signaling cascades.[3] Some studies have also suggested that ALX 40-4C may act as a weak partial agonist under certain conditions.[7]

4. How should **ALX 40-4C Trifluoroacetate** be stored?

For long-term storage, **ALX 40-4C Trifluoroacetate** powder should be stored at -20°C or -80°C in a tightly sealed container, protected from moisture.[8] Once reconstituted in a solvent, it is recommended to store the solution at -80°C for up to six months or at -20°C for up to one month.[8] It is advisable to aliquot the reconstituted solution to avoid repeated freeze-thaw cycles.

5. What is the typical purity of commercially available **ALX 40-4C Trifluoroacetate**?

Commercially available **ALX 40-4C Trifluoroacetate** typically has a purity of ≥96%.[9] Specific lots may have higher purities, such as 96.65%.[1][10] It is crucial to refer to the certificate of analysis (CoA) provided by the supplier for the exact purity of a specific batch.

Quality Control and Purity Assessment

Consistent and reliable experimental results depend on the quality and purity of **ALX 40-4C Trifluoroacetate**. Below are key analytical methods for its assessment.

Summary of Quantitative Data



Parameter	Typical Value	Method	Reference
Purity	≥96%	HPLC	[9]
Purity	96.65%	HPLC	[1][10]
Ki for SDF-1 binding to CXCR4	1 μΜ	Radioligand Binding Assay	[1]
IC50 for APJ receptor	2.9 μΜ	Radioligand Binding Assay	[1][4][5]
EC50 for anti-HIV-1 activity	0.06 - 0.37 μg/mL	Cell-based Assay	[1]
CC50 (50% cytotoxic concentration)	21 μg/mL	Cell-based Assay	[1]

Experimental Protocols

- 1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
- Objective: To determine the purity of the ALX 40-4C Trifluoroacetate sample by separating
 it from any impurities.
- Methodology:
 - Sample Preparation: Dissolve a small, accurately weighed amount of ALX 40-4C
 Trifluoroacetate in an appropriate solvent, typically a mixture of water and acetonitrile.
 - HPLC System: A reverse-phase C18 column is commonly used.
 - Mobile Phase: A gradient of two solvents is typically employed:
 - Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).
 - Solvent B: Acetonitrile with 0.1% TFA.
 - Gradient: A linear gradient from a low to a high percentage of Solvent B is run to elute the peptide and any impurities.



- Detection: The eluate is monitored using a UV detector, typically at a wavelength of 214 nm or 280 nm.
- Data Analysis: The purity is calculated by integrating the area of the main peptide peak and expressing it as a percentage of the total peak area.
- 2. Mass Spectrometry (MS) for Identity Confirmation
- Objective: To confirm the identity of ALX 40-4C Trifluoroacetate by determining its molecular weight.
- Methodology:
 - Sample Introduction: The sample, often taken from the HPLC eluate, is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for peptides.
 - Mass Analysis: The mass-to-charge ratio (m/z) of the ionized peptide is measured.
 - Data Analysis: The observed molecular weight is compared to the theoretical molecular weight of ALX 40-4C (C58H114N37O12, free base). The presence of the trifluoroacetate counterion may also be observed.

Troubleshooting Guide

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Issue	Potential Cause	Recommended Solution
Poor Solubility	The peptide may not be readily soluble in aqueous buffers alone.	Dissolve the peptide first in a small amount of a suitable organic solvent like DMSO or water.[8] Then, slowly add the aqueous buffer to the desired concentration. Gentle vortexing or sonication can aid dissolution.
Inconsistent Experimental Results	 Peptide degradation due to improper storage or handling. Inaccurate peptide concentration. Variability in experimental conditions. 	1. Ensure the peptide is stored at the recommended temperature and protected from moisture.[8] Avoid multiple freeze-thaw cycles by preparing aliquots. 2. Requantify the peptide concentration using a suitable method such as a BCA assay or by UV absorbance at 280 nm if the peptide contains aromatic residues. 3. Standardize all experimental parameters, including incubation times, temperatures, and cell densities.
Low Bioactivity	1. Peptide has degraded. 2. Presence of impurities that interfere with the assay. 3. The experimental system is not sensitive to the inhibitor.	1. Verify the integrity of the peptide using HPLC and MS. 2. Assess the purity of the compound. If significant impurities are present, a new batch may be required. 3. Confirm that the target cells express functional CXCR4. Run positive controls to ensure

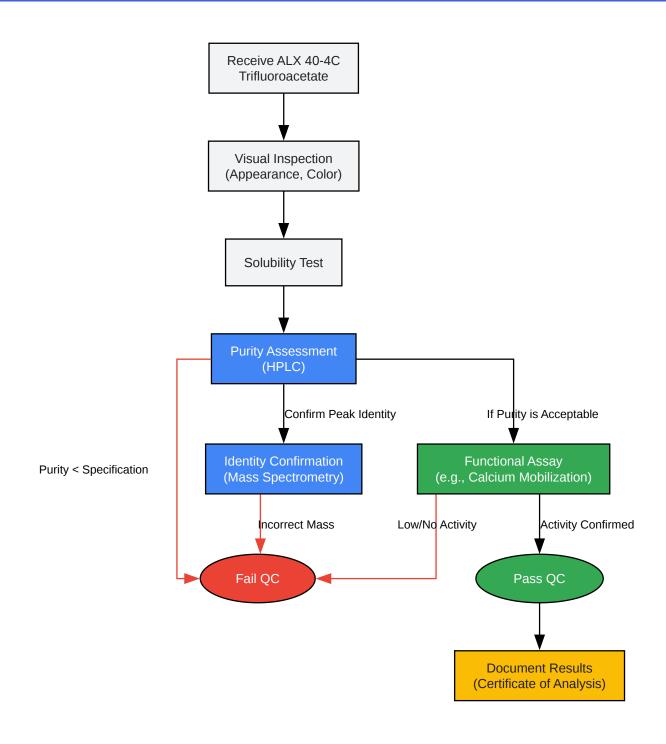
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		the assay is performing as expected.
Unexpected Peaks in HPLC	1. Presence of impurities in the sample. 2. Peptide degradation. 3. Contamination of the HPLC system or solvents.	1. Analyze the sample with mass spectrometry to identify the nature of the additional peaks. 2. If degradation is suspected, obtain a fresh sample and store it properly. 3. Run a blank gradient to check for system contamination. Use fresh, high-purity solvents.

Visualizations Experimental Workflow for Quality Control



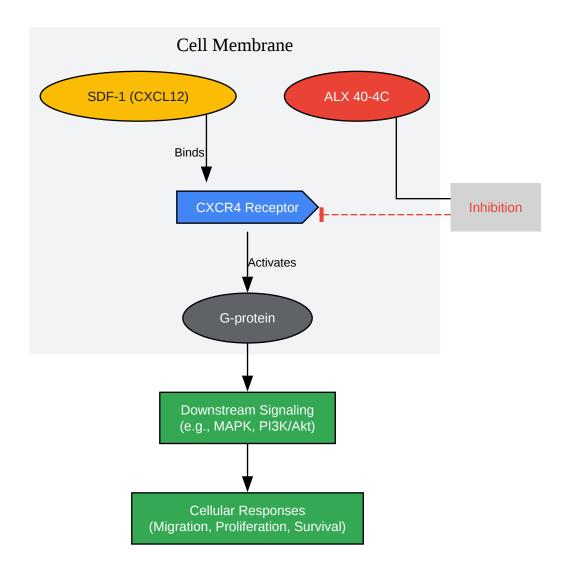


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Caption: A typical experimental workflow for the quality control of **ALX 40-4C Trifluoroacetate**.

SDF-1/CXCR4 Signaling Pathway Inhibition





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Caption: Inhibition of the SDF-1/CXCR4 signaling pathway by ALX 40-4C.

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